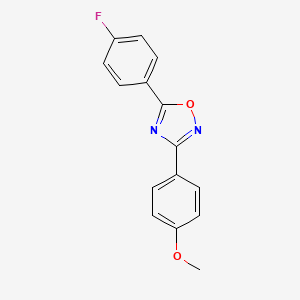![molecular formula C17H29NO2 B5194627 N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine, also known as TMA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s as a potential replacement for the hallucinogenic drug LSD. TMA-2 has gained attention in recent years due to its potential therapeutic applications in treating various mental health disorders.
Mecanismo De Acción
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine acts as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, emotion, and cognition. N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine also acts as a partial agonist at dopamine D2 receptors, which are involved in regulating reward and motivation. This unique mechanism of action allows N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine to modulate the activity of these receptors in a way that can have therapeutic effects on mental health disorders.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has been shown to have a range of biochemical and physiological effects in animal models and human studies. These effects include increased serotonin and dopamine release, increased brain-derived neurotrophic factor (BDNF) expression, and increased neurogenesis in the hippocampus. N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in treating mental health disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine in lab experiments is its unique mechanism of action, which allows it to modulate the activity of serotonin and dopamine receptors in a way that can have therapeutic effects on mental health disorders. However, one limitation of studying N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine is its potential for abuse and its status as a Schedule I controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine. One direction is to further investigate its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and PTSD. Another direction is to investigate its potential for use in combination therapy with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). Additionally, further research is needed to investigate the long-term effects of N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine on brain function and mental health.
Métodos De Síntesis
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine is synthesized through a multistep process involving the reaction of 2,3,5-trimethoxybenzaldehyde with diethylamine to form 2,3,5-trimethoxyphenethylamine. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to form N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has a unique mechanism of action that allows it to modulate the activity of serotonin and dopamine receptors in the brain, which are involved in regulating mood, emotion, and cognition.
Propiedades
IUPAC Name |
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-6-18(7-2)8-9-19-10-11-20-17-13-14(3)12-15(4)16(17)5/h12-13H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHXVZWWOKZUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC(=CC(=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5194559.png)
![1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide](/img/structure/B5194564.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)


![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)
![1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5194611.png)


![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)
![ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B5194635.png)